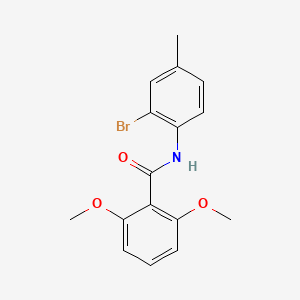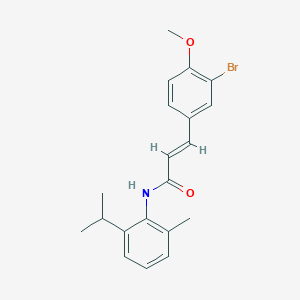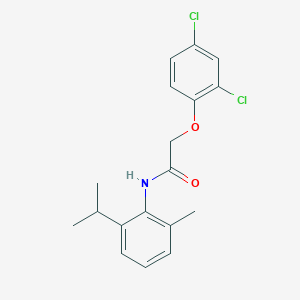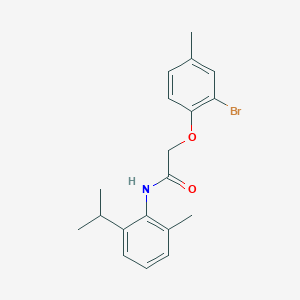![molecular formula C21H16BrNO3 B3472558 Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate](/img/structure/B3472558.png)
Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate
Übersicht
Beschreibung
Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position, a phenylbenzoyl group at the 2nd position, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate typically involves a multi-step process:
Bromination: The starting material, 2-aminobenzoic acid, undergoes bromination to introduce the bromine atom at the 5th position.
Acylation: The brominated intermediate is then subjected to acylation with 4-phenylbenzoyl chloride to form the corresponding amide.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Reduction: The carbonyl group in the phenylbenzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and conditions like Lewis acids (e.g., AlCl3) are commonly used.
Nucleophilic Substitution: Hydrolysis can be carried out using aqueous NaOH or HCl.
Reduction: Reducing agents like LiAlH4 or NaBH4 are employed.
Major Products
Electrophilic Aromatic Substitution: Substituted derivatives with different electrophiles.
Nucleophilic Substitution: 5-bromo-2-[(4-phenylbenzoyl)amino]benzoic acid.
Reduction: 5-bromo-2-[(4-phenylbenzyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and phenylbenzoyl group can influence its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 4-bromobenzoate
- Methyl 5-bromo-2-methylbenzoate
Uniqueness
Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate is unique due to the presence of both a bromine atom and a phenylbenzoyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for specific applications that require these structural characteristics.
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO3/c1-26-21(25)18-13-17(22)11-12-19(18)23-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTQYYPBUXWHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(2,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3472478.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472483.png)

![2-(2-bromophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3472510.png)


![2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide](/img/structure/B3472527.png)

![methyl 5-bromo-2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B3472535.png)
![methyl 5-bromo-2-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B3472538.png)
![methyl 5-bromo-2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B3472550.png)
![methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B3472554.png)
![methyl 5-bromo-2-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B3472566.png)
![methyl 5-bromo-2-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B3472584.png)
